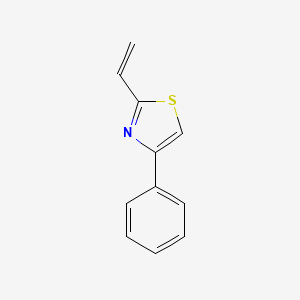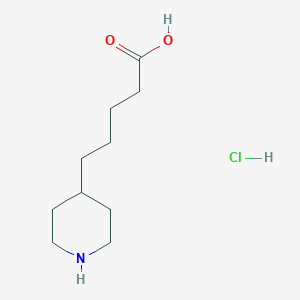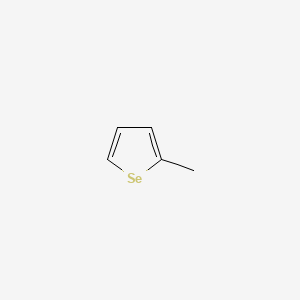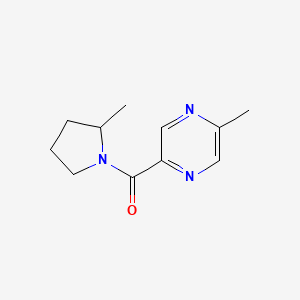
(5-Methyl-2-pyrazinyl)(2-methyl-1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a heterocyclic compound containing both pyrazine and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-methylpyrrolidine, which is then reacted with 5-methylpyrazine-2-carboxylic acid or its derivatives. The key steps include:
Alkylation: Introduction of the methyl group to the pyrazine ring.
Amide Formation: Coupling of the pyrazine derivative with 2-methylpyrrolidine under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrazine and pyrrolidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazine N-oxides, while reduction can yield the corresponding alcohols or amines .
科学的研究の応用
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
作用機序
The mechanism of action of (5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pyrazine and pyrrolidine rings play crucial roles in binding to the target sites, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the pyrrolidine ring.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
(5-Methylpyrazin-2-yl)(2-methylpyrrolidin-1-yl)methanone is unique due to the presence of both pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
(5-methylpyrazin-2-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H15N3O/c1-8-6-13-10(7-12-8)11(15)14-5-3-4-9(14)2/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
JQGBDNBCGFLOES-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1C(=O)C2=NC=C(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


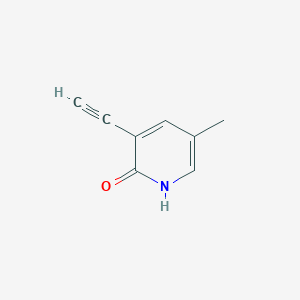


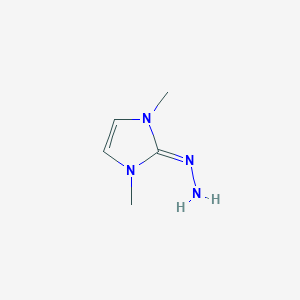

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)

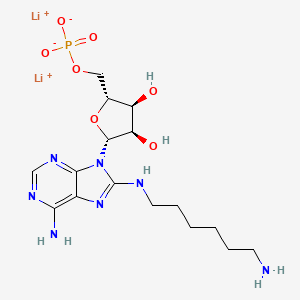

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
